molecular formula C23H25ClN2O B5120462 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B5120462
M. Wt: 380.9 g/mol
InChI Key: FTNXZGJCLORRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the following steps:

    Formation of Hydrazide: The initial step involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide.

    Cyclization: The hydrazide is then reacted with 4-(4-propylcyclohexyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chlorophenyl group can yield various substituted phenyl derivatives, while oxidation or reduction of the oxadiazole ring can lead to different oxadiazole derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

    Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.

    Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons and enhancing device efficiency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
  • 2-(2-bromophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both the chlorophenyl and propylcyclohexyl groups. This combination imparts distinct electronic and steric properties, making it particularly useful in specific applications such as OLEDs and as a potential therapeutic agent.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-25-26-23(27-22)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNXZGJCLORRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.